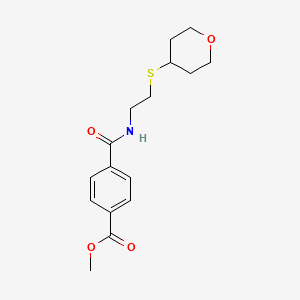

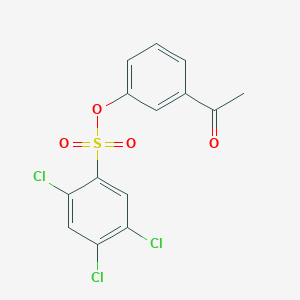

![molecular formula C11H10F3N B2755228 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823881-89-5](/img/structure/B2755228.png)

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]” is a spiro-heterocyclic compound . It belongs to a class of compounds known as spiroindoles, which are important in drug design processes . These compounds have bioactivity against cancer cells, microbes, and various diseases affecting the human body . They are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .

Synthesis Analysis

The synthesis of spiroindoles has been an active research field of organic chemistry for well over a century . A recent strategy involves the use of a flow reactor under ultrasonic irradiation, enabling the fast synthesis of new spiro-fused indoles in a one-pot methodology . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology . A four-step process, including carbamoylation and imidation reactions, created spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides] and spiro[indole-pyrido-succinimides] with high overall yields, with 3 min residence time and no aqueous work-up needed .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesizing spirocyclic compounds, highlighting the versatility of spiro[cyclopropane-1,3'-indoline] derivatives in organic synthesis. One study described the syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, involving diastereoselective cyclopropanation reactions, with the relative stereochemistry of key compounds confirmed by single-crystal X-ray structural analysis (Yong et al., 2007). Another study focused on the diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines], offering high yields and diastereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Qi et al., 2016).

Chemical Reactions and Mechanisms

Significant research has been dedicated to exploring the chemical reactivity of spirocyclic compounds, including 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]. For instance, the application of methyl(trifluoromethyl)dioxirane in the selective oxidation of hydrocarbons bearing cyclopropyl moieties illustrates the compound's potential in fine chemical synthesis, revealing insights into the influence of cyclopropane orientation on reactivity (D’Accolti et al., 2003). Another study discussed a catalyst-free, highly diastereoselective cyclopropanation reaction, further underscoring the synthetic utility of these spirocyclic frameworks (Maurya et al., 2014).

Applications in Organic Synthesis

The research also highlights the application of spirocyclic compounds in the synthesis of diverse organic molecules, indicating their broad utility in medicinal chemistry and material science. For example, a study on the synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives demonstrated their antifungal activity, suggesting potential applications in pharmaceutical development (Maruoka et al., 2008). Another example is the development of a green and facile synthesis method for spirocyclopentanes, highlighting the environmental benefits of using simple and inexpensive catalysts for synthesizing structurally complex spiro compounds (Zhu et al., 2020).

Direcciones Futuras

The synthesis of spiroindoles, including “4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]”, continues to be an active research field of organic chemistry . The development of novel synthetic procedures will be useful in creating new therapeutic agents . The exploitation of the reactivity of biobased building blocks in synthesis methodologies is also of significance to the development of sustainable organic processes .

Propiedades

IUPAC Name |

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8/h1-3,15H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANQQDUYCFQKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

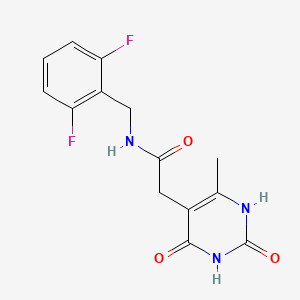

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)

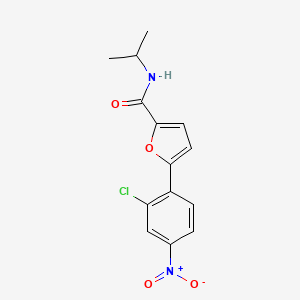

![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)

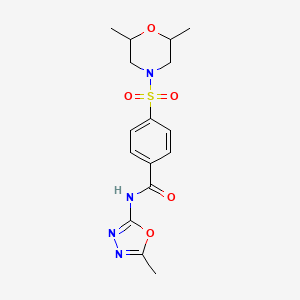

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)

![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)

![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)